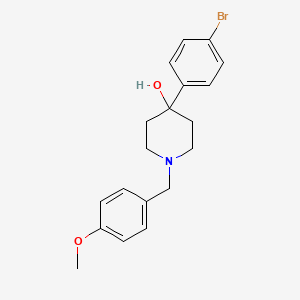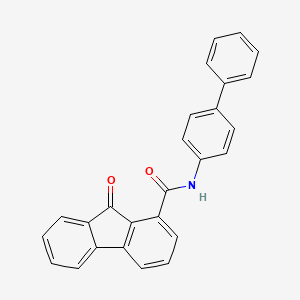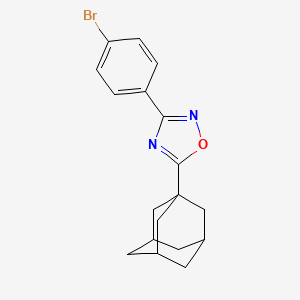![molecular formula C20H34N2O4 B4960369 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide] CAS No. 5545-28-8](/img/structure/B4960369.png)
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘2,2’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]’ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TCD-DiNMe2 and is a promising candidate for drug development, especially for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of TCD-DiNMe2 is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that TCD-DiNMe2 inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
TCD-DiNMe2 has been found to exhibit several biochemical and physiological effects. It has been shown to induce the expression of certain genes that are involved in the regulation of cell growth and differentiation. Additionally, this compound has been found to modulate the activity of certain signaling pathways that are involved in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TCD-DiNMe2 for lab experiments is its potent anticancer activity. This makes it an ideal candidate for testing in vitro and in vivo. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental setups.
Orientations Futures
There are several future directions for the research on TCD-DiNMe2. One of the key areas of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of TCD-DiNMe2 and to identify its potential applications in other fields, such as immunotherapy and gene therapy.
Conclusion:
In conclusion, ‘2,2’-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]’ is a promising candidate for drug development due to its potent anticancer activity and other potential applications. Further research is needed to fully understand its mechanism of action and to identify its potential in other fields.
Méthodes De Synthèse
The synthesis of TCD-DiNMe2 involves the reaction of tricyclo[3.3.1.1~3,7~]decane-1,3-diol with N-(2-methoxyethyl)acetamide in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product.
Applications De Recherche Scientifique
TCD-DiNMe2 has been extensively studied for its potential applications in the field of drug development. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines. It has also been found to possess anti-inflammatory and antiviral properties.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-[3-[2-(2-methoxyethylamino)-2-oxoethyl]-1-adamantyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O4/c1-25-5-3-21-17(23)12-19-8-15-7-16(9-19)11-20(10-15,14-19)13-18(24)22-4-6-26-2/h15-16H,3-14H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGZUPCWKXETPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386045 |
Source


|
| Record name | N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-2-[3-(2-methoxyethylcarbamoylmethyl)-1-adamantyl]acetamide | |
CAS RN |
5545-28-8 |
Source


|
| Record name | N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B4960307.png)
![2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one](/img/structure/B4960315.png)

![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)


![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)
![N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4960355.png)